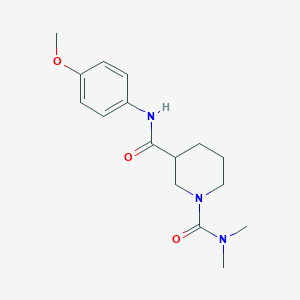![molecular formula C29H19ClF2N2O2 B5457392 [(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate](/img/structure/B5457392.png)
[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a 4-chlorophenylmethyl group and a 4-fluorophenyl group, and further esterified with 4-fluorobenzoic acid. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-chlorophenylmethyl group: This step involves the alkylation of the benzimidazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the (E)-1-(4-fluorophenyl)ethenyl group: This can be achieved through a Heck reaction, where the benzimidazole derivative is coupled with 4-fluorostyrene in the presence of a palladium catalyst.
Esterification with 4-fluorobenzoic acid: The final step involves the esterification of the benzimidazole derivative with 4-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives, such as amines from nitro groups.
Substitution: Formation of substituted aromatic derivatives, such as nitro, sulfonyl, and halogenated compounds.
科学研究应用
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Anticancer Agents: The compound may exhibit anticancer activity by targeting specific cellular pathways.
Antiviral Agents: Potential use in the development of antiviral drugs.
Industry
Pharmaceuticals: The compound can be used in the development of new pharmaceutical agents.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用机制
The mechanism of action of [(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, including tubulin, leading to the disruption of microtubule dynamics. This can result in the inhibition of cell division and induction of apoptosis in cancer cells. The compound may also interact with other cellular pathways, such as those involved in DNA replication and repair.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Fluorobenzene Derivatives: Compounds like fluoxetine and fluticasone contain fluorobenzene moieties and have diverse therapeutic applications.
Uniqueness
[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both 4-chlorophenyl and 4-fluorophenyl groups, along with the benzimidazole core, enhances its potential for diverse applications in medicinal chemistry and drug development.
属性
IUPAC Name |
[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19ClF2N2O2/c30-22-11-5-19(6-12-22)18-34-26-4-2-1-3-25(26)33-28(34)17-27(20-7-13-23(31)14-8-20)36-29(35)21-9-15-24(32)16-10-21/h1-17H,18H2/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYBZSWQAADZIA-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C=C(C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)/C=C(\C4=CC=C(C=C4)F)/OC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5457319.png)
![3-{1-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5457321.png)
![methyl 2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5457323.png)

![4-benzyl-3-ethyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5457360.png)
![1-acetyl-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}piperidine-4-carboxamide](/img/structure/B5457367.png)
![Ethyl 1-[3-(4-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5457374.png)
![6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5457375.png)
![{3-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5457377.png)
![2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5457381.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5457385.png)
![2-[2-(4-amino-1-azepanyl)-2-oxoethyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5457395.png)

![(5E)-5-[[4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5457417.png)
